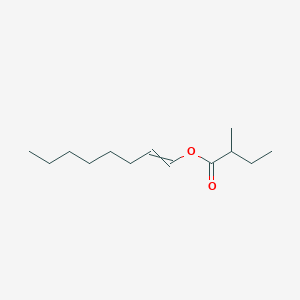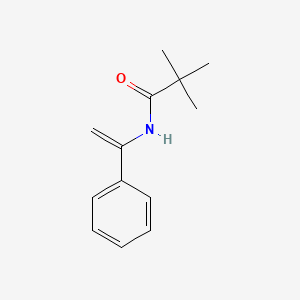
2,2-Dimethyl-N-(1-phenylethenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(1-phenylethenyl)propanamide is an organic compound with the molecular formula C13H17NO It is a derivative of propanamide, characterized by the presence of a phenylethenyl group attached to the nitrogen atom and two methyl groups attached to the second carbon atom of the propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-(1-phenylethenyl)propanamide typically involves the reaction of ®-(+)-1-phenylethylamine with pivaloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of automated reactors and precise control of reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-N-(1-phenylethenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The phenylethenyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
2,2-Dimethyl-N-(1-phenylethenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-N-(1-phenylethenyl)propanamide involves its interaction with specific molecular targets. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions influence the compound’s biological activity and its effects on molecular pathways.
類似化合物との比較
- Propanamide, 2,2-dimethyl-N-phenyl-
- Propanamide, N-(1,1-dimethylethyl)-2,2-dimethyl-
- Propanamide, N,2-dimethyl-
Comparison: Compared to these similar compounds, 2,2-Dimethyl-N-(1-phenylethenyl)propanamide stands out due to the presence of the phenylethenyl group, which imparts unique chemical and biological properties
特性
CAS番号 |
92520-11-1 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
2,2-dimethyl-N-(1-phenylethenyl)propanamide |
InChI |
InChI=1S/C13H17NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15) |
InChIキー |
CHOJEKYEZPCDFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




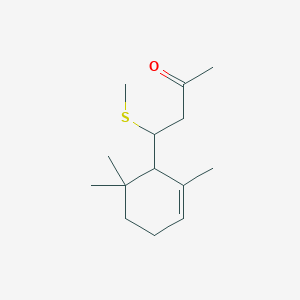
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
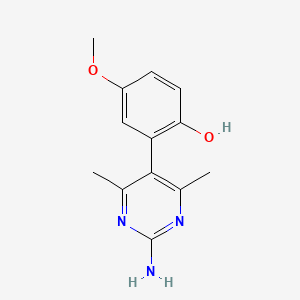


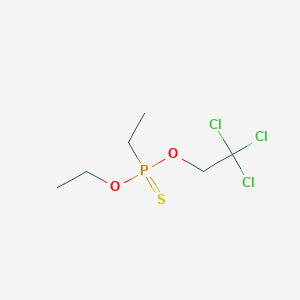


![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

